N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a pyridin-3-yl group at position 5, a 4-fluoro-3-methylphenyl group at position 1, and a 4-chlorophenylethyl carboxamide side chain.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c1-15-13-19(8-9-20(15)25)30-22(17-3-2-11-26-14-17)21(28-29-30)23(31)27-12-10-16-4-6-18(24)7-5-16/h2-9,11,13-14H,10,12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLGOVRZYOEILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring under copper-catalyzed conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoromethylphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Triazole Modifications
N-[2-(4-Chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : Replaces the 4-fluoro-3-methylphenyl group with a 4-methylphenyl substituent at position 1 of the triazole.
- The 3-methyl group in the target compound introduces steric hindrance, which may alter binding pocket accessibility compared to the simpler 4-methylphenyl analog .
N-Substituted-5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives
- Structural Difference : Features a 5-methyltriazole core instead of the 5-pyridin-3-yl group.
Carboxamide Side Chain Variations
5-Amino-1-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : Substitutes the 4-chlorophenylethyl chain with a 2-fluorophenyl group and introduces an oxazole-methyl side chain.
- Impact :
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Structural Difference: Replaces the triazole core with a thienopyrazole scaffold and includes a trifluoromethyl group.
- Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce solubility. Thienopyrazole cores exhibit distinct electronic properties compared to triazoles, influencing binding kinetics .
Functional Group Analysis
Research Findings and Implications
- Pyridinyl vs. Methyl at Position 5 : Pyridin-3-yl’s nitrogen atom may engage in additional hydrogen bonding, a feature absent in methyl-substituted derivatives, as observed in kinase inhibitor design .
- Side Chain Flexibility : The ethyl linker in the target compound’s carboxamide side chain offers conformational flexibility, which could improve binding to dynamic protein pockets compared to rigid oxazole-containing analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
The compound’s synthesis typically involves multi-step protocols, starting with condensation reactions between halogenated aryl precursors and heterocyclic intermediates. For example, analogous pyrazole/triazole derivatives are synthesized via cyclization of azides with alkynes (click chemistry) or via coupling of carboxamide intermediates with substituted phenyl groups . Key steps include:
- Step 1 : Preparation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2 : Functionalization of the triazole with fluorophenyl and chlorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling.
- Step 3 : Carboxamide formation using activating agents like EDC/HOBt. Yield optimization can employ Design of Experiments (DoE) to assess variables (temperature, catalyst loading) and response surface modeling .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : Use - and -NMR to confirm substituent positions, focusing on aromatic proton splitting patterns (e.g., para-substituted chlorophenyl vs. ortho-fluoro groups) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole N1 vs. N2 substitution) and confirm stereoelectronic effects from fluorine/chlorine atoms. Studies on similar compounds show bond length variations (C–F: ~1.34 Å; C–Cl: ~1.74 Å) and torsional angles influencing π-stacking .
- HRMS : Validate molecular formula, especially given the compound’s high halogen content (Cl, F) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays if the pyridinyl-triazole moiety suggests ATP-binding site interactions .
- GPCR binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the compound’s aryl-ethylamine substructure .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) given the prevalence of triazole derivatives in anticancer research .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for analogs with varying fluorophenyl substitutions?
Contradictions may arise from divergent substituent effects on bioavailability vs. target binding. For example:
- 4-Fluoro vs. 3-fluoro substitution : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target proteins, emphasizing halogen bonding interactions .
- Methyl group impact : Perform free-energy perturbation (FEP) calculations to quantify the thermodynamic contribution of the 3-methyl group on binding affinity . Cross-validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy trade-offs .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug design : Modify the carboxamide group to ester prodrugs, enhancing membrane permeability. Hydrolysis studies in simulated gastric fluid (pH 1.2–2.0) and liver microsomes can assess stability .
- Cytochrome P450 profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or N-dealkylation) and guide structural tweaks .
- Co-crystallization with CYP3A4 : Identify metabolic hot spots via X-ray structures of enzyme-inhibitor complexes .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- LogP optimization : QSAR models predict that reducing the chlorophenyl group’s lipophilicity (e.g., replacing Cl with CF) improves aqueous solubility while retaining target affinity .
- Plasma protein binding : Molecular dynamics (MD) simulations of the compound’s binding to human serum albumin (HSA) can inform strategies to reduce off-target retention .
- Permeability : Apply PAMPA assays or Caco-2 cell models to correlate computational permeability predictions (e.g., via SwissADME) with experimental data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?
- Re-evaluate force fields : Switch from GAFF to CHARMM for docking simulations to better model halogen bonding .
- Solvent effects : Run MD simulations with explicit water molecules to account for solvation/desolvation penalties overlooked in docking .
- Experimental replicates : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics and rule out assay-specific artifacts .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| -NMR | δ -110 to -115 ppm (C–F in fluorophenyl) | |
| X-ray | C–Cl bond length: 1.72–1.76 Å; Triazole ring planarity | |
| HRMS | [M+H] m/z calc. 493.08; found 493.07 |
Q. Table 2. Optimization Parameters for Synthesis (DoE)
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +22% |
| Catalyst Loading | 5–15 mol% Cu(I) | 10 mol% | +15% |
| Solvent | DMF vs. THF | DMF | +18% (polar aprotic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
